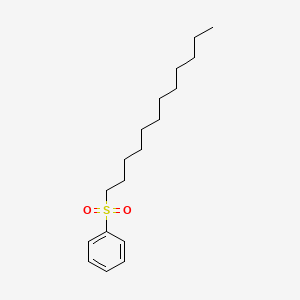
Benzyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl cyanate is an organic compound with the chemical formula C₈H₇NO It is a derivative of benzyl alcohol where the hydroxyl group is replaced by a cyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl cyanate can be synthesized through several methods:
Reaction of Benzyl Chloride with Potassium Cyanate: This method involves the reaction of benzyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction typically occurs at room temperature and yields this compound.
Dehydration of Benzyl Carbamate: Benzyl carbamate can be dehydrated using phosphorus pentoxide (P₂O₅) to produce this compound. This reaction requires heating to facilitate the removal of water.
Industrial Production Methods
Industrial production of this compound often involves the reaction of benzyl chloride with potassium cyanate due to its simplicity and high yield. The process is carried out in large reactors with controlled temperature and pressure to ensure optimal conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzyl alcohol and urea.
Reduction: this compound can be reduced to benzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The cyanate group in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and urea.
Reduction: Benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl cyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of benzyl cyanate involves its reactivity with nucleophiles and electrophiles. The cyanate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Isocyanate: Similar to benzyl cyanate but with an isocyanate group instead of a cyanate group. It is more reactive and used in different synthetic applications.
Benzyl Carbamate: A precursor to this compound, used in the synthesis of this compound through dehydration.
Phenyl Cyanate: Similar structure but with a phenyl group instead of a benzyl group. It has different reactivity and applications.
Uniqueness
This compound is unique due to its balanced reactivity, making it suitable for various synthetic applications Its ability to undergo hydrolysis, reduction, and substitution reactions provides versatility in organic synthesis
Propriétés
| 75403-69-9 | |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
benzyl cyanate |
InChI |
InChI=1S/C8H7NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 |
Clé InChI |
WIJRMGQOERPOJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/no-structure.png)







